molecular formula C20H17FN6O3S B11264737 N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide

N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide

Cat. No.: B11264737
M. Wt: 440.5 g/mol
InChI Key: OEZINIDWDHUKTK-UHFFFAOYSA-N
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Description

N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a 1,2,3-triazole ring, a thiadiazole ring, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazole and thiadiazole rings, followed by coupling with the benzamide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

  • 1-(4-fluorophenyl)piperazine
  • Various fluorine-containing compounds

Uniqueness

What sets N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide apart is its unique combination of structural motifs, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H17FN6O3S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C20H17FN6O3S/c1-11-17(24-26-27(11)14-6-4-13(21)5-7-14)18-22-20(31-25-18)23-19(28)12-8-15(29-2)10-16(9-12)30-3/h4-10H,1-3H3,(H,22,23,25,28)

InChI Key

OEZINIDWDHUKTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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